molecular formula C26H23NO4 B6232010 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 2137471-49-7

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B6232010
CAS RN: 2137471-49-7
M. Wt: 413.5
InChI Key:
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Description

The compound “2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a type of unnatural amino acid . It has a molecular weight of 353.42 . The compound is solid in physical form and is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves C-H Activation methodology . This process is typically mediated by palladium (Pd), and the C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid' involves the protection of the amine group of 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, followed by the reaction of the protected amine with 9H-fluorene-9-carbonyl chloride to form the amide intermediate. The intermediate is then deprotected to obtain the final product.", "Starting Materials": [ "5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid", "9H-fluorene-9-carbonyl chloride", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "acetic anhydride", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Protection of the amine group of 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using acetic anhydride and triethylamine in methanol to obtain the protected amine intermediate.", "Step 2: Reaction of the protected amine intermediate with 9H-fluorene-9-carbonyl chloride in the presence of N,N-dimethylformamide and diisopropylethylamine to form the amide intermediate.", "Step 3: Deprotection of the amine group using sodium hydroxide in methanol to obtain the final product, 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid." ] }

CAS RN

2137471-49-7

Product Name

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Molecular Formula

C26H23NO4

Molecular Weight

413.5

Purity

95

Origin of Product

United States

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